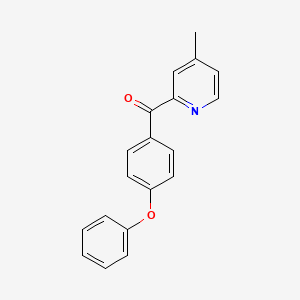

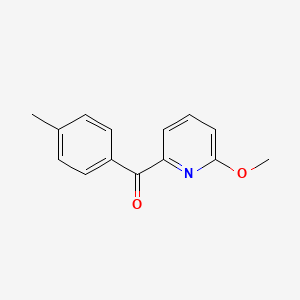

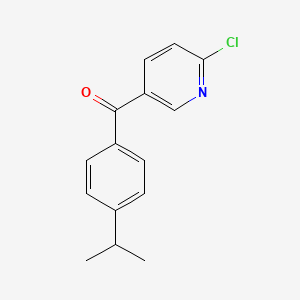

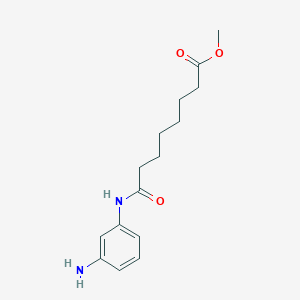

Methyl 8-(3-aminophenylamino)-8-oxooctanoate

Overview

Description

Methyl 8-(3-aminophenylamino)-8-oxooctanoate, also known as methyl 8-amino-8-oxooctanoate (MAO) is an organic compound that is used as a building block in the synthesis of a variety of other compounds. MAO is an amide derivative of octanoic acid, and is commonly used in research laboratories in the synthesis of other compounds. MAO is a versatile compound with a wide range of applications in the fields of biochemistry, pharmacology, and biotechnology.

Scientific Research Applications

Synthesis and Chemical Studies :

- Methyl 8-oxooctanoate has been used as an intermediate in the synthesis of labelled fatty acid methyl esters, which are important in the study of metabolism and enzymatic reactions. Adlof (1987) demonstrated its utility in preparing deuterium-labelled aldehydic esters for this purpose (Adlof, 1987).

- In the field of organic synthesis, Ballini et al. (1992) used a similar compound in the cleavage of 2-nitrocycloalkanones, showing the versatility of these compounds in organic reactions (Ballini, Petrini, & Polzonetti, 1992).

Medicinal Chemistry and Drug Development :

- Midelfort et al. (2013) explored the use of a related compound in protein engineering to optimize the selectivity and activity of Vibrio fluvialis aminotransferase for the synthesis of a key intermediate in the development of imagabalin, a drug candidate for treating anxiety disorders (Midelfort et al., 2013).

- The compound has been involved in the synthesis of various potential drug candidates, such as acenaphtho[1,2-b]pyrrole-carboxylic acid esters, highlighting its role in the development of novel therapeutics (Liu et al., 2006).

Biochemical Studies :

- Zamora et al. (2008) conducted studies on lipid oxidation and its impact on amino acid degradation, using methyl esters similar to Methyl 8-oxooctanoate to understand the Strecker degradation of amino acids, which is significant in understanding food chemistry and nutrition (Zamora, Gallardo, & Hidalgo, 2008).

Radiochemistry and Imaging :

- Lee et al. (2004) synthesized a radiotracer using a compound related to Methyl 8-oxooctanoate for evaluating fatty acid metabolism in the liver, showcasing its potential in medical imaging and diagnostics (Lee et al., 2004).

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds . The resulting changes could include alterations in the structure or function of the target molecules.

Action Environment

The action, efficacy, and stability of Methyl 8-(3-aminophenylamino)-8-oxooctanoate can be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules in the environment . .

properties

IUPAC Name |

methyl 8-(3-aminoanilino)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-20-15(19)10-5-3-2-4-9-14(18)17-13-8-6-7-12(16)11-13/h6-8,11H,2-5,9-10,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTYVYZZMKMYLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.